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molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No. B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Patent
US05175316

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]12[O:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]2>C1CCCCC1>[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[O:15])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:9]1.[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OO
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCC1)O2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing epoxidation mixture which

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C12C(CCCC1)O2
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05175316

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]12[O:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]2>C1CCCCC1>[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[O:15])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:9]1.[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OO
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCC1)O2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing epoxidation mixture which

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C12C(CCCC1)O2
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05175316

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]12[O:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14]2>C1CCCCC1>[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1(=[O:15])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:9]1.[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OO
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCCC1)O2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing epoxidation mixture which

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C12C(CCCC1)O2
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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